3-Bromo-6-methoxyimidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine typically involves the bromination of 6-methoxyimidazo[1,2-b]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3 |
InChI Key |
MSEJHRBBLYGKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC=C2Br)C=C1 |
Origin of Product |
United States |
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